molecular formula C24H22ClN3O2S2 B12036937 (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-56-7

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12036937
CAS No.: 624724-56-7
M. Wt: 484.0 g/mol
InChI Key: ZDGMHSALNUAVTA-MTJSOVHGSA-N
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Description

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the molecule are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Compounds containing thiazolidinone moieties have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase, making them potential candidates for treating inflammatory diseases.

Antimicrobial Properties

The presence of the pyrazole ring in the structure has been linked to antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antibiotics amid rising resistance to existing drugs.

Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidinone exhibited cytotoxic effects on MCF-7 breast cancer cells, leading to increased apoptosis rates compared to control groups. The study highlighted the potential for developing these compounds into effective anticancer agents.

Anti-inflammatory Studies

In a recent investigation, a series of thiazolidinone derivatives were evaluated for their ability to reduce inflammation in animal models. Results indicated significant reductions in edema and inflammatory markers, suggesting potential therapeutic applications in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially inducing apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Biological Activity

The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, which is recognized for its diverse biological activities. Thiazolidinones have emerged as significant scaffolds in medicinal chemistry due to their potential therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article delves into the biological activity of this specific compound, supported by relevant data and case studies.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H22ClN3O2S2\text{C}_{24}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}

This structure features a thiazolidinone core linked to a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The thiazolidinone scaffold is known to inhibit cell proliferation by targeting multiple pathways associated with cancer progression:

  • Mechanism : Thiazolidinones may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Study : A derivative similar to our compound demonstrated an IC50 value of 0.3 µM against MCF7 breast cancer cells, indicating potent anticancer activity .

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and glucose uptake:

  • Research Findings : Compounds within this class have been shown to lower blood glucose levels in diabetic models, with some derivatives exhibiting comparable efficacy to established drugs like pioglitazone .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been extensively documented:

  • Spectrum of Activity : These compounds have displayed activity against a range of pathogens, including bacteria and fungi. For example, derivatives have shown inhibition against Gram-positive and Gram-negative bacteria .
  • In Vitro Studies : One study reported that a thiazolidinone derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus .

Antioxidant Activity

Antioxidant properties are another critical aspect of thiazolidinone derivatives:

  • Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage.
  • Quantitative Analysis : A recent study indicated that certain thiazolidinone derivatives had DPPH radical scavenging activity with IC50 values ranging from 0.54 mM to 1.82 mM .

Data Summary Table

Biological ActivityMechanismIC50 / MIC ValuesReferences
AnticancerInduces apoptosis0.3 µM (MCF7)
AntidiabeticPPARγ agonismComparable to pioglitazone
AntimicrobialBacterial inhibition16 µg/mL (S. aureus)
AntioxidantFree radical scavenging0.54 - 1.82 mM

Properties

CAS No.

624724-56-7

Molecular Formula

C24H22ClN3O2S2

Molecular Weight

484.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN3O2S2/c1-15(2)13-27-23(29)21(32-24(27)31)12-17-14-28(18-7-5-4-6-8-18)26-22(17)16-9-10-20(30-3)19(25)11-16/h4-12,14-15H,13H2,1-3H3/b21-12-

InChI Key

ZDGMHSALNUAVTA-MTJSOVHGSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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